molecular formula C20H26N2O B3851630 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine

1-[3-(benzyloxy)benzyl]-4-ethylpiperazine

Cat. No. B3851630
M. Wt: 310.4 g/mol
InChI Key: BWSZVKVTEALWCK-UHFFFAOYSA-N
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Description

The compound “1-[3-(benzyloxy)benzyl]-4-ethylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The benzyloxy and benzyl groups suggest that this compound may have aromatic properties due to the presence of phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would likely show a piperazine ring, with the benzyloxy and benzyl groups attached at the 1 and 3 positions, respectively. The ethyl group would be attached at the 4 position of the piperazine ring .


Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . The benzyloxy and benzyl groups could potentially undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the piperazine ring and the attached groups. For example, the presence of nitrogen might make the compound a base, and the aromatic groups could influence its solubility .

Scientific Research Applications

Intracellular Calcium Activity

Substituted 1,4-benzoxazines, including those with amino side chains related to 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine, have been studied for their effects on intracellular calcium. Compounds with a homoveratrylamino moiety have shown superior potency in this regard, indicating potential applications in biological research involving calcium signaling pathways (Bourlot et al., 1998).

Antimicrobial Activities

New benzoxazole derivatives, including those with a structure similar to 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine, have been synthesized and evaluated for antimicrobial activities. These compounds, particularly B7 and B11, exhibited promising activity against certain bacterial strains, suggesting their utility in antimicrobial research (Temiz-Arpaci et al., 2021).

Nootropic Potential

Some 1,4-disubstituted 2-oxopyrrolidines and related compounds, akin to 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine, have been synthesized and tested for nootropic activity. These studies are indicative of the potential application of similar compounds in the development of treatments for cognitive disorders (Valenta et al., 1994).

Enantioselective Reactions in Organic Synthesis

Studies have explored the use of related ethylpiperazine-functionalized catalysts in enantioselective Henry reactions. This suggests the potential application of 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine and its analogs in facilitating specific organic synthesis reactions with improved enantioselectivity (Lang et al., 2010).

Catalyst in Organic Synthesis

Silica-bonded N-propylpiperazine compounds, similar in structure to 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine, have been used as catalysts in the synthesis of various organic compounds, demonstrating their utility in chemical synthesis processes (Niknam et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some piperazine derivatives are used as antiparasitic drugs, where they act by paralyzing parasites .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. Piperazine derivatives have found use in a variety of fields, including medicinal chemistry, so this could be a potential area of interest .

properties

IUPAC Name

1-ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-2-21-11-13-22(14-12-21)16-19-9-6-10-20(15-19)23-17-18-7-4-3-5-8-18/h3-10,15H,2,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSZVKVTEALWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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